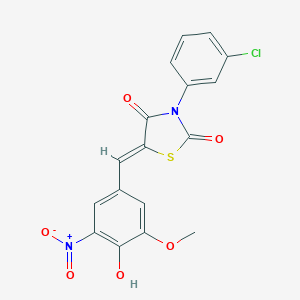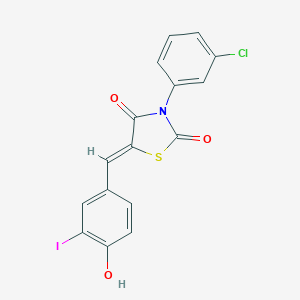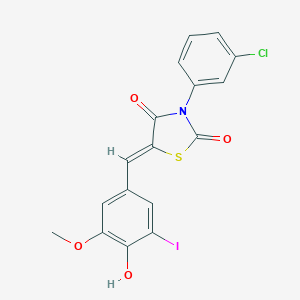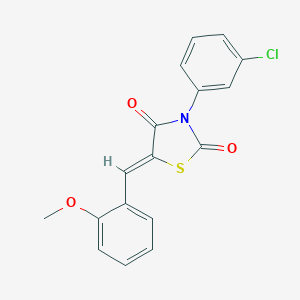![molecular formula C19H18ClN5O3S B301283 isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent. This compound is a member of the tetrazole family of compounds, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate is not fully understood. However, it is believed to exert its biological activities through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and physiological effects:
Isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and exhibit antimicrobial activity. It has also been shown to lower blood glucose levels and improve insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate in lab experiments is its broad range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a useful tool for studying these biological processes. However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for research on isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate. One direction is to further investigate its potential use as a therapeutic agent for various diseases, such as cardiovascular diseases, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, in order to better understand its biological activities. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, in order to make it more accessible to researchers.
Synthesemethoden
Isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate can be synthesized through a multi-step process. The first step involves the synthesis of 4-(bromomethyl) benzoic acid, which is then reacted with isopropyl alcohol to form isopropyl 4-(bromomethyl)benzoate. This compound is then reacted with 1-(4-chlorophenyl)-1H-tetrazole-5-thiol in the presence of a base to form isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}methyl)amino]benzoate. Finally, this compound is acetylated using acetic anhydride to form isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate has been the subject of extensive scientific research due to its potential use as a therapeutic agent. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and neurodegenerative disorders.
Eigenschaften
Produktname |
isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate |
|---|---|
Molekularformel |
C19H18ClN5O3S |
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
propan-2-yl 4-[[2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C19H18ClN5O3S/c1-12(2)28-18(27)13-3-7-15(8-4-13)21-17(26)11-29-19-22-23-24-25(19)16-9-5-14(20)6-10-16/h3-10,12H,11H2,1-2H3,(H,21,26) |
InChI-Schlüssel |
RPUXIXAWIKOOJY-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)
![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)


![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301210.png)
![3-(3-Chlorophenyl)-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301212.png)



![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)

![Methyl 4-(4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3,5-dioxo-1-pyrazolidinyl)benzoate](/img/structure/B301223.png)